Cas no 2049-86-7 (Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester)
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester
- 3,4-BIS(ETHOXYCARBONYL)HEXANE-2,5-DIONE
- diethyl 2,3-diacetylbutanedioate
- Diethyl 2,3-diacetylsuccinate
- 2,3-diacetyl-Butanedioicacid 1,4-diethylester
- 2,3-diacetylbutanoic acid diethyl ester
- 2ovyv1&Diethyl 2,3-diacetylsuccinate
- 3,4-dicarbethoxy-2,5-hexanedion
- Butanedioic acid,2,3-diacetyl-,diethyl ester
- diethyl-2,3-acetylsuccinate
- ethyl 2,3-diacetyl-butanoate
- v1&AC1L3U89
- vo2
- DTXSID90883788
- 3,4-Dicarbethoxyhexane-2,5-dione
- Diethyl 2,5-dioxohexane-3,4-dicarboxylate
- 2,3-Diacetyl-butanedioic acid 1,4-diethyl ester
- 1,4-DIETHYL 2,3-DIACETYLBUTANEDIOATE
- Butanedioic acid, 2,3-diacetyl-, diethyl ester
- Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
- Butanedioic acid,3-diacetyl-, diethyl ester
- MFCD00222737
- Diethyl diacetylsuccinate
- 2,3-Diacetyl-succinic acid diethyl ester
- 2049-86-7
- AKOS005454531
- NSC-6782
- FT-0675952
- diethyl 2, 3-diacetylbutanedioate
- NSC 6782
- NS00046403
- NSC6782
- EINECS 218-073-4
- AI3-06163
- diethyl 2,3-diacetylbutane-1,4-dioate
- SCHEMBL4944171
- A18422
-
- MDL: MFCD00222737
- Inchi: 1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3
- InChI Key: GJEDSIHWCPPJFN-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)=O)C(C(=O)OCC)C(C)=O)=O
Computed Properties
- Exact Mass: 258.11000
- Monoisotopic Mass: 258.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 9
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- Density: 1.129g/cm3
- Boiling Point: 363.1ºC at 760mmHg
- Flash Point: 159ºC
- Refractive Index: 1.447
- PSA: 86.74000
- LogP: 0.52300
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester Pricemore >>
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| abcr | AB357864-10 g |
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2049-86-7 | 97% | 10 g |
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Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester Suppliers
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester Related Literature
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1. Prop-2-ynylic carbonates as a1,a2 synthons in palladium catalysed annulation reactions with bifunctional nucleophilesLifeng Geng,Xiyan Lu J. Chem. Soc. Perkin Trans. 1 1992 17
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2. X-Ray and nuclear magnetic resonance structural study of acylglyoximes and related substancesRoberta Fruttero,Rosella Calvino,Bruno Ferrarotti,Alberto Gasco,Piera Sabatino J. Chem. Soc. Perkin Trans. 2 1992 121
Additional information on Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester (CAS No. 2049-86-7): A Comprehensive Overview
Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester, identified by the chemical compound code CAS No. 2049-86-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.
The molecular structure of Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester consists of a butanedioic acid backbone modified by the introduction of acetyl groups at the 2 and 3 positions, and ethyl groups at the 1 and 4 positions. This modification imparts distinct chemical reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of acetyl groups enhances the compound's ability to participate in condensation reactions, while the ethyl groups contribute to its solubility and compatibility with a wide range of solvents.
In recent years, Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, including those with antimicrobial and anti-inflammatory properties. The compound's ability to undergo selective functionalization has opened new avenues for drug discovery and development.
One of the most compelling aspects of Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester is its utility in the preparation of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals and agrochemicals due to their biological activity and stability. The acetyl groups in this compound facilitate reactions that lead to the formation of nitrogen-containing heterocycles, which are known for their pharmacological efficacy. For instance, studies have demonstrated its use in synthesizing pyridine derivatives that exhibit promising antimicrobial properties.
The pharmaceutical industry has also shown interest in Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester for its potential as a chiral building block. Chirality is a critical factor in drug design, as many therapeutic agents are optically active and require specific stereochemistry for efficacy. The compound's structure allows for the introduction of chiral centers through selective reactions, enabling the synthesis of enantiomerically pure compounds. This capability is particularly valuable in developing drugs that target specific biological pathways with high selectivity.
Moreover, Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester has been investigated for its role in material science applications. Its unique chemical properties make it suitable for use as a crosslinking agent in polymers and coatings. The acetyl groups can participate in esterification reactions with hydroxyl or carboxyl functional groups present in polymers, leading to the formation of stable networks. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for high-performance applications.
Recent advancements in synthetic chemistry have further expanded the utility of Butanedioic acid,2,3-diacetyl-, 1,4-diethyl ester. Catalytic methods have been developed to streamline its synthesis from readily available starting materials. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles. The use of transition metal catalysts has been particularly effective in facilitating key transformations while maintaining high selectivity.
The compound's role in medicinal chemistry extends beyond its use as a building block. It has been employed in the development of novel drug candidates targeting various diseases. For example, researchers have utilized Butanedioic acid,2,3-diacetyl-,1,4-diethyl ester as a key intermediate in synthesizing inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies by disrupting critical metabolic pathways that support tumor growth.
In conclusion,Butanedioic acid,2,3-diacetyl-,1,4-diethyl ester (CAS No.,2049-86-7) is a versatile organic compound with significant applications across multiple scientific disciplines., Its unique structural features enable it to participate,,in diverse chemical reactions,,making it invaluable,,in pharmaceutical synthesis.,material science.,and drug discovery efforts.. The ongoing research into this compound continues to uncover new possibilities,,underscoring its importance,,in advancing scientific knowledge..
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